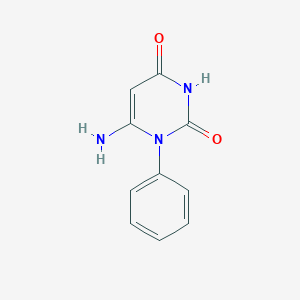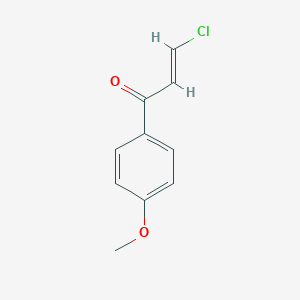![molecular formula C23H14O B102839 2-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-79-5](/img/structure/B102839.png)
2-phenyl-7H-benzo[de]anthracen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-7H-benzo[de]anthracen-7-one, also known as benz[a]anthracene-7-one, is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are known to be carcinogenic and mutagenic, and benz[a]anthracene-7-one is no exception. Despite its potential dangers, this compound has been widely studied for its various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is complex and not fully understood. It is known to bind to DNA and form adducts, which can lead to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Biochemical and Physiological Effects:
Benz[a]anthracene-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. It has also been shown to cause oxidative stress and inflammation, which can lead to tissue damage and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is its versatility in scientific research. It can be used as a model compound for the study of PAHs and their effects on human health and the environment, as well as a fluorescent probe for the detection of DNA damage and a photosensitizer for the treatment of cancer. However, its potential carcinogenic and mutagenic effects make it a hazardous substance to work with, and proper safety precautions must be taken in the laboratory.
Orientations Futures
There are many potential future directions for the study of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one. One area of research could focus on the development of safer and more effective photosensitizers for the treatment of cancer. Another area of research could focus on the development of new methods for the detection and quantification of PAHs in the environment. Additionally, further studies could be conducted to better understand the mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one and its effects on human health and the environment.
Méthodes De Synthèse
Benz[a]anthracene-7-one can be synthesized through a variety of methods, including the oxidation of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene and the Friedel-Crafts acylation of anthracene. One common method involves the reaction of anthracene with phthalic anhydride in the presence of sulfuric acid, followed by oxidation with potassium permanganate.
Applications De Recherche Scientifique
Benz[a]anthracene-7-one has been extensively studied for its potential applications in scientific research. It has been used as a model compound for the study of PAHs and their effects on human health and the environment. It has also been used as a fluorescent probe for the detection of DNA damage and as a photosensitizer for the treatment of cancer.
Propriétés
Numéro CAS |
18792-79-5 |
|---|---|
Nom du produit |
2-phenyl-7H-benzo[de]anthracen-7-one |
Formule moléculaire |
C23H14O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)21-14-17(15-7-2-1-3-8-15)13-16-9-6-12-20(23)22(16)21/h1-14H |
Clé InChI |
LVIKXMBHPSWRNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53 |
Synonymes |
2-Phenyl-7H-benz[de]anthracen-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



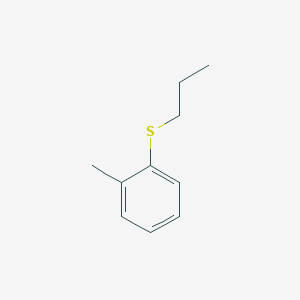
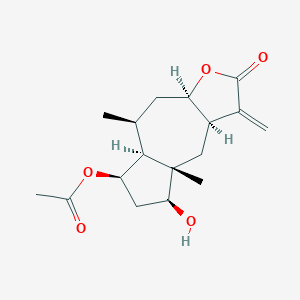
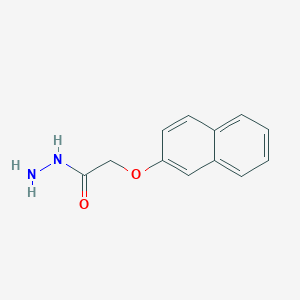
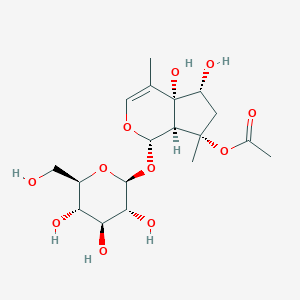
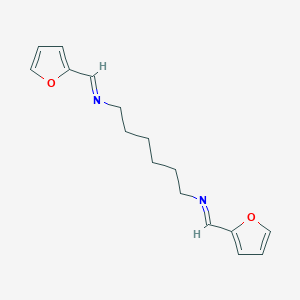
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

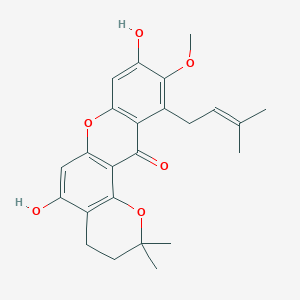
![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)

